

Technical Guide: Infrared (IR) Spectroscopic Characterization of (R)-3-Propoxy-pyrrolidine HCl

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Compound of Interest

Compound Name: (R)-3-Propoxy-pyrrolidine HCl

Cat. No.: B14123754

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Executive Summary

Product: (R)-3-Propoxy-pyrrolidine HCl **Application:** Chiral intermediate for pharmaceutical synthesis. **Analytical Focus:** Verification of salt formation, chiral purity assessment (limitations thereof), and structural confirmation via FTIR.

This guide provides a rigorous spectroscopic analysis of (R)-3-Propoxy-pyrrolidine Hydrochloride. Unlike standard catalog entries, this document focuses on the comparative analysis of the hydrochloride salt versus its free base and structural analogs. For drug development professionals, distinguishing the protonated amine salt from the free base is critical for ensuring formulation stability and reaction stoichiometry.

Structural Dissection & Predicted IR Profile

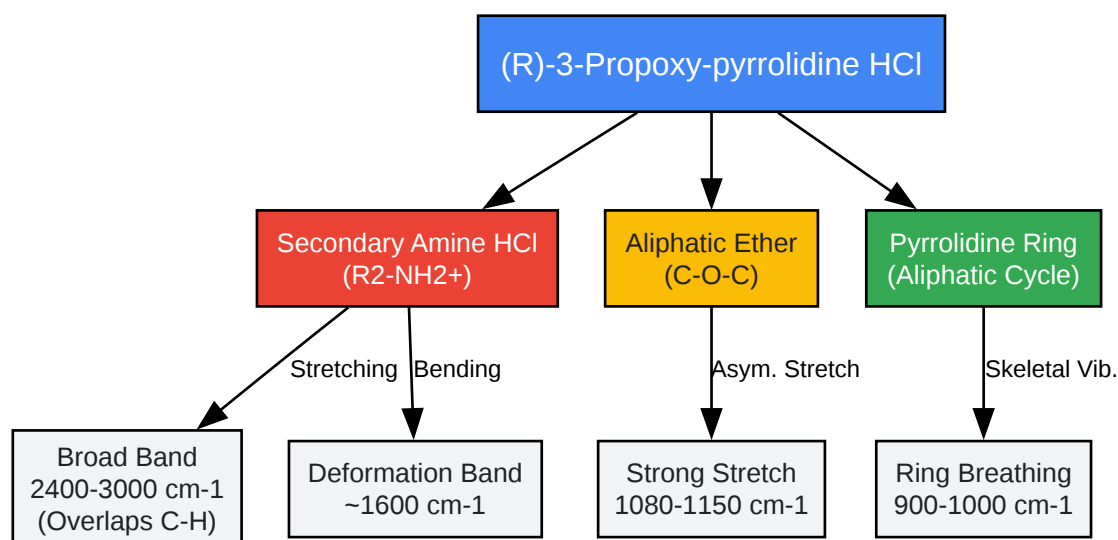
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrophores. (R)-3-Propoxy-pyrrolidine HCl consists of a saturated five-membered nitrogen heterocycle (pyrrolidine), a secondary amine hydrochloride salt, and an aliphatic ether side chain.

Functional Group Mapping

Functional Group	Mode of Vibration	Characteristic Range ()	Diagnostic Value
Amine Salt ()	N-H Stretching (Broad)	2400 – 3000	Critical: Confirms HCl salt formation. Distinguishes from free base.
Amine Salt ()	Deformation (Scissoring)	1580 – 1620	High: Specific to secondary amine salts.
Ether (C-O-C)	Asymmetric Stretch	1080 – 1150	High: Confirms propoxy substitution.
Alkyl (Propyl)	C-H Stretching ()	2850 – 2980	Medium: Overlaps with ammonium band.
Pyrrolidine Ring	Ring Breathing/Skeletal	900 – 1000	Medium: Fingerprint confirmation.

Visualization of Vibrational Logic

The following diagram illustrates the logical flow for assigning spectral features to the molecular structure.



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Figure 1: Vibrational mapping of **(R)-3-Propoxy-pyrrolidine HCl** functional groups to spectral regions.

Comparative Analysis: Performance & Identification

This section compares the target compound against its primary "alternatives" encountered during synthesis: the Free Base form and the Alcohol precursor.

Comparison 1: HCl Salt vs. Free Base

The most common critical quality attribute (CQA) checked by IR is the successful formation of the hydrochloride salt. The salt form offers superior stability and solubility compared to the liquid free base.

Feature	(R)-3-Propoxy-pyrrolidine HCl (Salt)	(R)-3-Propoxy-pyrrolidine (Free Base)	Interpretation
3000–3500	Broad/Undefined: The "Ammonium Envelope" dominates, obscuring specific peaks.	Sharp Weak Band: Single N-H stretch visible ~3300	Absence of a sharp peak at 3300 is good evidence of complete protonation.
2400–3000	Strong/Broad: Multiple combination bands (Fermi resonance) visible.	Clean: Distinct C-H stretches (2800-3000) with clear baseline.	The salt form looks "messy" in this region due to strong H-bonding and ammonium vibrations [1].
1550–1650	Medium Band: deformation (~1600).	Absent/Weak: N-H bending is very weak in secondary amines. [1][2]	Presence of the deformation band confirms the cationic nitrogen species [2].

Comparison 2: Target vs. Precursor (Propanol/Hydrolysis)

If the ether bond is cleaved or the starting material remains, the spectrum changes significantly.

- Target (Ether): Strong C-O-C stretch at 1080–1150
- Alternative (Alcohol Impurity): Broad O-H stretch at 3200–3500 (stronger than amine N-H) and C-O stretch shifted slightly lower.[1]

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol utilizes a self-validating ATR (Attenuated Total Reflectance) workflow.

Sample Preparation (ATR Method)

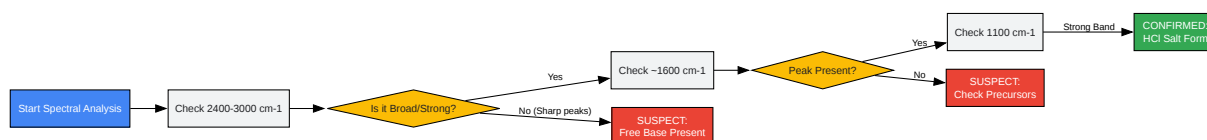
- Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
- Resolution: 4
- Scans: 32 (Screening) or 64 (Final QC).

Step-by-Step:

- Background: Collect an air background spectrum. Ensure the doublet (2350) is minimized.
- Cleaning: Clean crystal with isopropanol. Verify no residual peaks exist.
- Loading: Place ~10 mg of **(R)-3-Propoxy-pyrrolidine HCl** solid onto the crystal.
- Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: HCl salts are often hygroscopic. Work quickly to avoid moisture uptake, which broadens the 3400 region.
- Acquisition: Scan the sample.

Interpretation & Self-Validation Logic

Use the following decision tree to validate your spectrum.



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Figure 2: Logical decision tree for validating the identity of **(R)-3-Propoxy-pyrrolidine HCl**.

Technical Nuances & Limitations

Chirality (The "R" Configuration)

Crucial Note: Standard FTIR is blind to chirality. The spectrum of **(R)-3-Propoxy-pyrrolidine HCl** is identical to (S)-3-Propoxy-pyrrolidine HCl and the racemate in an achiral environment.

- Solution: To verify the (R)-enantiomer, you must use Polarimetry (Specific Rotation) or Chiral HPLC. Do not rely on IR for enantiomeric excess (ee) determination unless using VCD (Vibrational Circular Dichroism) [3].

Hygroscopicity

Amine salts are prone to absorbing atmospheric water.

- Artifacts: A "hump" appearing >3400 indicates water contamination.
- Correction: Dry the sample in a vacuum desiccator over for 2 hours before re-scanning.

References

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